molecular formula C10H13NO3 B14800507 4-Phenyliminobutane-1,2,3-triol

4-Phenyliminobutane-1,2,3-triol

Cat. No.: B14800507
M. Wt: 195.21 g/mol
InChI Key: CBNAFOPDRKRMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyliminobutane-1,2,3-triol is an organic compound with the molecular formula C10H13NO3 and a molar mass of 195.22 g/mol . This compound is characterized by the presence of a phenyl group attached to an imine and a triol functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyliminobutane-1,2,3-triol can be achieved through oxidative coupling polymerization in an aqueous alkaline medium using sodium hypochlorite . This method involves the reaction of a phenyl-substituted imine with a triol precursor under controlled conditions to form the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyliminobutane-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The triol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

    Oxidation: Formation of phenyl-substituted ketones or aldehydes.

    Reduction: Formation of phenyl-substituted amines.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-Phenyliminobutane-1,2,3-triol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Phenyliminobutane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophiles, while the triol group can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological activities and chemical reactions effectively .

Comparison with Similar Compounds

    4-Phenyliminomethane-1,2,3-triol: Similar structure but with a different alkyl chain length.

    4-Phenyliminopropane-1,2,3-triol: Another analog with a different alkyl chain length.

    4-Phenyliminobutane-1,2,3-tetraol: A related compound with an additional hydroxyl group.

Uniqueness: 4-Phenyliminobutane-1,2,3-triol stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-phenyliminobutane-1,2,3-triol

InChI

InChI=1S/C10H13NO3/c12-7-10(14)9(13)6-11-8-4-2-1-3-5-8/h1-6,9-10,12-14H,7H2

InChI Key

CBNAFOPDRKRMGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC(C(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.